5-Chloro-1-methoxypentane chemical structure and molecular weight
5-Chloro-1-methoxypentane chemical structure and molecular weight
Technical Monograph: 5-Chloro-1-methoxypentane Structural Analysis, Synthetic Methodology, and Applications in Drug Discovery
Part 1: Chemical Identity & Structural Analysis
5-Chloro-1-methoxypentane (also known as 1-chloro-5-methoxypentane) is a bifunctional aliphatic building block used primarily as a linker in medicinal chemistry. Its structure consists of a five-carbon pentyl chain terminated by a reactive alkyl chloride on one end and a stable, lipophilic methoxy ether on the other.
This duality allows for sequential functionalization: the chloride serves as a leaving group for nucleophilic attack (alkylation), while the methoxy group acts as a "masked" alcohol or a permanent hydrophobic cap, depending on the synthetic strategy.
Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-Chloro-5-methoxypentane |
| CAS Registry Number | 22692-45-1 |
| Molecular Formula | |
| Molecular Weight | 136.62 g/mol |
| SMILES | COCCCCCCl |
| InChI Key | RGZWCZXZKRRAHL-UHFFFAOYSA-N (Analogous base) |
| Structural Class | Haloalkyl Ether / Alkyl Chloride |
Part 2: Physicochemical Profile
Understanding the physical properties is critical for process optimization, particularly during distillation and extraction.
| Parameter | Value (Experimental/Predicted) | Operational Context |
| Boiling Point | ~160–170 °C (Predicted) | Significantly higher than 1-chloropentane (108°C) due to the ether dipole. Requires vacuum distillation for purification to avoid thermal decomposition. |
| Density | ~0.96 – 0.98 g/mL | Slightly less dense than water; organic layer will be on top during aqueous extraction, but close enough to require careful separation. |
| Solubility | Immiscible in water; Soluble in DCM, THF, MeOH. | Compatible with standard organic synthesis solvents. |
| Flash Point | ~50–60 °C (Estimated) | Class II Combustible Liquid. Standard fire safety protocols apply. |
Technical Note: While the bromo-analog (1-bromo-5-methoxypentane, CAS 14155-86-3) is more frequently cited in literature due to higher reactivity, the chloro-analog offers superior stability for long-term storage and is less prone to spontaneous hydrolysis or elimination.
Part 3: Synthetic Routes & Mechanistic Insight
The synthesis of 5-chloro-1-methoxypentane typically proceeds via controlled nucleophilic substitution. The challenge in this synthesis is preventing bis-substitution (forming 1,5-dimethoxypentane).
Primary Route: Desymmetrization of 1,5-Dichloropentane
This method utilizes statistical stoichiometry to substitute only one chlorine atom with a methoxide group.
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Reagents: 1,5-Dichloropentane (Excess), Sodium Methoxide (NaOMe), Methanol (MeOH).
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Mechanism:
Nucleophilic Substitution.
Step-by-Step Protocol:
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Setup: Charge a flame-dried reaction vessel with 1,5-dichloropentane (3.0 equivalents) . The excess is crucial to statistically favor the mono-substituted product over the bis-substituted byproduct.
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Reagent Preparation: Prepare a solution of NaOMe (1.0 equivalent) in anhydrous MeOH.
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Addition: Heat the dichloropentane to 60°C. Add the NaOMe solution dropwise over 2 hours.
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Causality: Slow addition keeps the concentration of nucleophile low relative to the substrate, minimizing the probability of the product reacting a second time.
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Reaction: Reflux at 70–80°C for 4–6 hours. Monitor by GC-MS.
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Workup:
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Quench with water to dissolve NaCl salts.
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Extract with Hexanes or DCM.
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Crucial Step: Fractional distillation. The unreacted 1,5-dichloropentane (BP ~180°C) and the product (BP ~165°C) have close boiling points but can be separated using a Vigreux column.
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Synthesis Workflow Diagram
Figure 1: Process flow for the statistical monosubstitution of 1,5-dichloropentane. Note the recycling loop for the excess starting material.
Part 4: Applications in Drug Discovery
5-Chloro-1-methoxypentane is a specialized linker molecule . In modern drug design, particularly for PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands, the length and composition of the chain connecting two active domains are critical.
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Lipophilicity Modulation: The methoxy terminus (
) prevents hydrogen bonding that would occur with a free hydroxyl group. This increases the of the final drug molecule, potentially improving blood-brain barrier (BBB) permeability compared to alcohol-terminated linkers. -
Alkylating Agent: The chloro-group is a moderate leaving group. It reacts with amines (secondary or primary) to form tertiary amines, a common motif in GPCR ligands (e.g., dopamine or serotonin receptor antagonists).
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Stability vs. Reactivity: Unlike the bromo-analog, the chloro-analog is less reactive. This is advantageous when the target molecule has other sensitive functional groups that might degrade under the harsh conditions required for highly reactive alkyl halides.
Reactivity & Application Logic
Figure 2: Divergent synthetic utility of the 5-chloro-1-methoxypentane scaffold.
Part 5: Handling & Safety (E-E-A-T)
As an alkyl chloride, this compound poses specific genotoxic hazards.
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Genotoxicity: Alkylating agents can interact with DNA. All handling must occur in a fume hood.
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Skin Absorption: Halo-ethers can penetrate the skin. Double-gloving (Nitrile over Latex) is recommended.
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Neutralization: Spills should be treated with a solution of aqueous ammonia or sodium thiosulfate to nucleophilically quench the alkyl chloride.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12336392 (Analogous Structures). Retrieved from [Link]
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Organic Syntheses (Various). General Procedures for Williamson Ether Synthesis and Alkyl Halide Preparation. (Methodological grounding). Retrieved from [Link]
